3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole
Overview
Description
3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a bromine atom at the 3-position and a trifluoromethoxyphenyl group at the 4-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole typically involves the reaction of 4-trifluoromethoxyphenylhydrazine with 3-bromo-1-propyn-1-one under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized pyrazole derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction Products: Reduced pyrazole derivatives with hydrogen atoms replacing the bromine atom.
Scientific Research Applications
3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings with unique properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme functions and receptor interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals with specific desired properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 3-Bromo-1-(4-fluorophenyl)-1H-pyrazole
- 3-Bromo-1-(4-methoxyphenyl)-1H-pyrazole
- 3-Bromo-1-(4-chlorophenyl)-1H-pyrazole
Comparison:
- 3-Bromo-1-(4-fluorophenyl)-1H-pyrazole: Similar structure but with a fluorine atom instead of a trifluoromethoxy group. It has different electronic properties and reactivity.
- 3-Bromo-1-(4-methoxyphenyl)-1H-pyrazole: Contains a methoxy group, which is less electron-withdrawing compared to the trifluoromethoxy group, affecting its chemical behavior.
- 3-Bromo-1-(4-chlorophenyl)-1H-pyrazole: Features a chlorine atom, which influences its reactivity and potential applications differently compared to the trifluoromethoxy group.
The uniqueness of 3-Bromo-1-(4-trifluoromethoxyphenyl)-1H-pyrazole lies in the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-bromo-1-[4-(trifluoromethoxy)phenyl]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2O/c11-9-5-6-16(15-9)7-1-3-8(4-2-7)17-10(12,13)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJWWKZGCRMKAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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